(2E)-N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-3-(2-thienyl)acrylamide is a complex organic compound with a unique structure that combines aromatic, thienyl, and amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-3-(2-thienyl)acrylamide typically involves multi-step organic reactions. One common approach is to start with the acetylation of 4-aminophenylamine to form 4-[acetyl(methyl)amino]phenylamine. This intermediate is then reacted with carbonothioyl chloride to introduce the carbonothioyl group. Finally, the thienyl acrylamide moiety is introduced through a coupling reaction with 3-(2-thienyl)acrylamide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-3-(2-thienyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonothioyl group can be reduced to a thiol or a thioether.
Substitution: The aromatic amine can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-3-(2-thienyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-3-(2-thienyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(4-aminophenyl)acetamide: Shares the aromatic amine functionality but lacks the thienyl and carbonothioyl groups.
N-(4-acetylphenyl)thiourea: Contains the carbonothioyl group but differs in the overall structure and functional groups.
Uniqueness
N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-3-(2-thienyl)acrylamide is unique due to its combination of acetyl, methyl, amino, carbonothioyl, and thienyl groups. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
Molecular Formula |
C17H17N3O2S2 |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
(E)-N-[[4-[acetyl(methyl)amino]phenyl]carbamothioyl]-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C17H17N3O2S2/c1-12(21)20(2)14-7-5-13(6-8-14)18-17(23)19-16(22)10-9-15-4-3-11-24-15/h3-11H,1-2H3,(H2,18,19,22,23)/b10-9+ |
InChI Key |
DYWLQLSEYQLWIB-MDZDMXLPSA-N |
Isomeric SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CS2 |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.